molecular formula C18H26N6O2 B1263286 4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol

4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol

Cat. No. B1263286
M. Wt: 358.4 g/mol
InChI Key: XCHYDCJZOYDVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

  • Complexation and Solvent Extraction : Research on similar triazine derivatives has shown their application in complexation reactions and solvent extraction processes. For example, ligands containing triazine moieties have been utilized in the extraction of metal ions from acidic solutions, demonstrating their potential in separation and purification processes (Drew et al., 2004).

  • Synthesis of Novel Compounds : The synthesis of new classes of compounds utilizing triazine derivatives has been a topic of interest. For instance, the creation of alaninamides from reactions involving triazine compounds illustrates the versatility of these chemicals in synthesizing new molecular structures with potential applications in various fields (Sañudo et al., 2006).

  • Pharmacological Studies : The structure-activity relationship and docking studies of triazine compounds have provided insights into their interactions with biological targets. This includes understanding how modifications in the triazine structure can influence its biological activity, which is critical for drug design and development (Łażewska et al., 2019).

  • Antimicrobial Applications : Triazine derivatives have shown promise in antimicrobial applications. The synthesis and evaluation of triazole derivatives, for example, indicate their potential use as antimicrobial agents, showcasing the broad applicability of triazine-based compounds in medical and pharmaceutical research (Bektaş et al., 2007).

  • Sensor Development : The development of fluorescent probes using triazine derivatives for the detection of specific substances, such as TNP (2,4,6-trinitrophenol), demonstrates the application of these compounds in creating sensitive and selective sensors. This has implications for environmental monitoring and safety (Das & Mandal, 2018).

properties

Molecular Formula

C18H26N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[4-(2-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C18H26N6O2/c1-26-15-9-3-2-8-14(15)20-17-21-16(19-10-4-7-13-25)22-18(23-17)24-11-5-6-12-24/h2-3,8-9,25H,4-7,10-13H2,1H3,(H2,19,20,21,22,23)

InChI Key

XCHYDCJZOYDVEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)NCCCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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